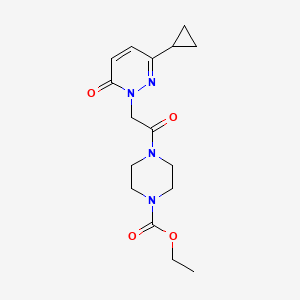
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a dimethylphenyl group . Compounds with these functional groups are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. For example, in similar compounds, the triazole ring often lies in a plane and is orthogonal to the cyclopropyl ring .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Triazole compounds have been explored for their potential anticancer properties. For example, certain triazole derivatives have shown the ability to induce apoptosis in cancer cells, such as BT-474 cells, through various assays like acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assay . This suggests that our compound could be investigated for similar anticancer activities.
Antimicrobial Activity
The structural diversity of triazole compounds allows them to be effective against a range of microbial pathogens. Their ability to inhibit the growth of bacteria and fungi makes them valuable in the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Uses
Some triazoles exhibit analgesic and anti-inflammatory effects, making them candidates for pain relief and inflammation management .
Enzyme Inhibition
Triazoles can act as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase. This property can be harnessed for treating conditions associated with these enzymes .
Drug Discovery
The broad applications of 1,2,3-triazoles in drug discovery are well-documented. They serve as key scaffolds in the synthesis of various pharmacologically active molecules .
Supramolecular Chemistry
Triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metals, which can lead to the creation of complex structures with specific functions .
Bioconjugation
In chemical biology, triazoles are used for bioconjugation – attaching biomolecules to one another or to solid supports – which is crucial for developing diagnostic tools and therapeutics .
Materials Science
The robustness of triazole rings makes them suitable for applications in materials science, such as the development of new polymers with enhanced properties .
Wirkmechanismus
Target of Action
Compounds with a 1,2,3-triazole core have been found to interact with a wide range of biological targets, including enzymes like aromatase , and various receptors .
Mode of Action
1,2,3-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical Pathways
1,2,3-triazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
1,2,3-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
1,2,3-triazole derivatives have been found to have a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Action Environment
Various internal and external factors can influence the action of anticancer drugs, including genetics, viruses, drugs, diet, and smoking .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11-3-6-15(12(2)7-11)17(22)20-8-14(9-20)21-10-16(18-19-21)13-4-5-13/h3,6-7,10,13-14H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWAGBINZRNTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dimethylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

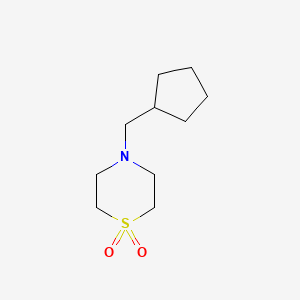
![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)
![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)
![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)

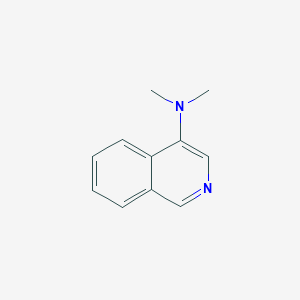
![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)
![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)
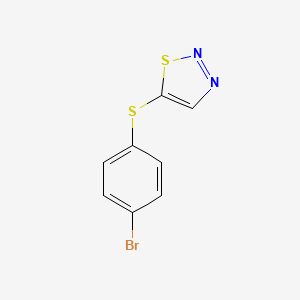
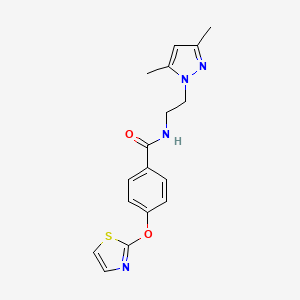

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2994849.png)
